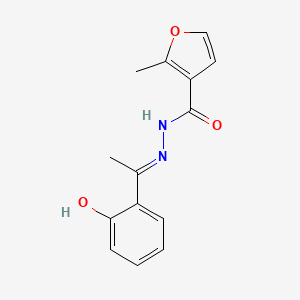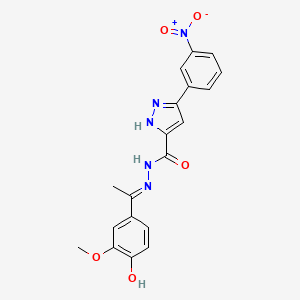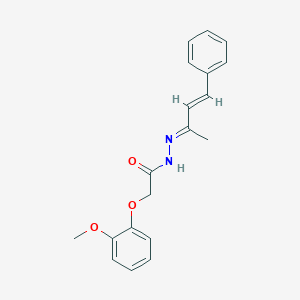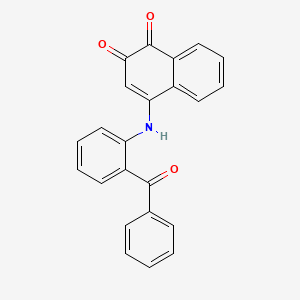
N'-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is a Schiff base compound derived from the condensation of 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. Schiff bases are known for their versatility and have been extensively studied for their wide range of biological activities and coordination chemistry applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain pure N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide involves its ability to form complexes with metal ions. The Schiff base moiety can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(1-(2-Hydroxyphenyl)ethylidene)isonicotinohydrazide: Similar Schiff base with isonicotinohydrazide moiety.
N’-(1-(2-Hydroxyphenyl)ethylidene)benzohydrazide: Similar Schiff base with benzohydrazide moiety.
Uniqueness
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to its furohydrazide moiety, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its ability to form stable complexes with metal ions and contributes to its biological activities .
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-9(11-5-3-4-6-13(11)17)15-16-14(18)12-7-8-19-10(12)2/h3-8,17H,1-2H3,(H,16,18)/b15-9+ |
Clé InChI |
FYOSVRCALVWUKM-OQLLNIDSSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2O |
SMILES canonique |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2O |
Solubilité |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B11983610.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11983618.png)
![3-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B11983621.png)

![2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11983627.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11983629.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11983650.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983666.png)


